molecular formula C5H9NO4 B14260586 (Acetamidomethoxy)acetic acid CAS No. 139261-93-1

(Acetamidomethoxy)acetic acid

Cat. No.: B14260586
CAS No.: 139261-93-1
M. Wt: 147.13 g/mol
InChI Key: HZLSDVYHQLYXHD-UHFFFAOYSA-N
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Description

(Acetamidomethoxy)acetic acid (systematic name: 2-(acetamidomethoxy)acetic acid) is a derivative of acetic acid featuring an acetamido-substituted methoxy group (-OCH₂C(O)NH₂) at the α-position.

Properties

CAS No.

139261-93-1

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-(acetamidomethoxy)acetic acid

InChI

InChI=1S/C5H9NO4/c1-4(7)6-3-10-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)

InChI Key

HZLSDVYHQLYXHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Acetamidomethoxy)acetic acid typically involves the reaction of acetamide with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: (Acetamidomethoxy)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Acetamidomethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Acetamidomethoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (acetamidomethoxy)acetic acid with key analogs:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
This compound C₅H₉NO₅ -COOH, -OCH₂C(O)NH₂ 163.13 (theoretical) Polar, hydrogen-bond donor/acceptor; potential for chiral resolution
Methoxyacetic acid C₃H₆O₃ -COOH, -OCH₃ 90.08 Simple alkoxy derivative; used in organic synthesis
2-(2-Methoxyethoxy)ethoxyacetic acid C₇H₁₄O₅ -COOH, -(OCH₂CH₂)₂OCH₃ 178.18 Branched ethoxy chain; applications in polymer chemistry
[2-(Dibenzylaminoethoxy)ethoxy]acetic acid C₂₀H₂₅NO₄ -COOH, -(OCH₂CH₂)₂N(CH₂Ph)₂ 343.42 Amino-ethoxy chain; used in peptide synthesis
Benzyloxyacetic acid C₉H₁₀O₃ -COOH, -OCH₂Ph 166.18 Aromatic substituent; precursor for agrochemicals

Physicochemical Properties

  • Polarity and Solubility : The acetamidomethoxy group in this compound increases hydrophilicity compared to methoxyacetic acid (logP ~ -0.5 vs. -0.2). This enhances solubility in polar solvents like water or DMSO, similar to ethoxyacetic acid derivatives .
  • Acidity : The electron-withdrawing acetamido group lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to methoxyacetic acid (pKa ~3.5) .
  • Thermal Stability : Amide-containing derivatives typically exhibit higher thermal stability than esters. For example, dimethyl acetamide (DMAC) decomposes above 165°C, suggesting this compound may resist degradation up to similar temperatures .

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